

Potential toxicity of Repinotan hydrochloride at high concentrations

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Compound of Interest

Compound Name: Repinotan hydrochloride

Cat. No.: B057086

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Technical Support Center: Repinotan Hydrochloride

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for experiments involving **Repinotan hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected off-target effects in our cell-based assays at high concentrations of **Repinotan hydrochloride**. What could be the cause?

A1: While **Repinotan hydrochloride** is a highly selective 5-HT_{1A} receptor agonist, at high concentrations, its potential for interacting with other receptors increases. Studies have shown that Repinotan can bind with moderate affinity to α ₁- and α ₂-adrenergic receptors, as well as dopamine D₂ and D₄ receptors. It is advisable to perform counter-screening against these receptors if off-target effects are suspected. Additionally, ensure the solvent concentration is not contributing to cellular stress, and consider reducing the concentration of **Repinotan hydrochloride** to a range where it maintains its selectivity for the 5-HT_{1A} receptor. In cultured neurons, neuroprotective effects have been observed at concentrations as low as 50 pM to 1 μ M^{[1][2]}.

Q2: What are the known adverse effects of **Repinotan hydrochloride** at high doses in preclinical animal models?

A2: Preclinical studies in animal models of stroke and traumatic brain injury have generally shown **Repinotan hydrochloride** to have a good safety profile with a broad therapeutic window[3][4]. Neuroprotective effects were observed at intravenous doses ranging from 0.3 to 100 µg/kg[3]. While some literature suggests that higher doses might lead to adverse effects, specific details of these effects at concentrations significantly above the therapeutic range are not extensively documented in publicly available studies[5]. It is recommended to conduct dose-ranging studies to determine the optimal therapeutic and safety window for your specific animal model.

Q3: Our in vivo experiments are showing inconsistent results. What factors could be contributing to this variability?

A3: The administration method of **Repinotan hydrochloride** can significantly impact its efficacy and consistency. Continuous intravenous infusion has been shown to be more potent and to have a broader dose-response curve compared to bolus injections[5]. This is likely due to the maintenance of optimal brain levels of the compound over time with infusion[5]. Ensure that your administration protocol is consistent and consider if a continuous infusion model is more appropriate for your experimental goals.

Q4: What is the primary mechanism of action of **Repinotan hydrochloride** that we should be assessing in our experiments?

A4: The primary mechanism of action of **Repinotan hydrochloride** is as a full agonist of the 5-HT_{1A} receptor[6][7]. This activation leads to neuronal hyperpolarization through the opening of G protein-coupled inwardly rectifying K⁺ channels[4][7]. The subsequent inhibition of neuron firing and reduction in glutamate release are key neuroprotective effects[4][7]. Therefore, assessing changes in neuronal membrane potential, potassium channel activity, or glutamate release would be direct measures of its primary activity.

Q5: Are there any known drug-drug interactions we should be aware of when co-administering other compounds with **Repinotan hydrochloride**?

A5: The primary metabolizer of Repinotan is the cytochrome P450 enzyme CYP2D6. Co-administration of compounds that are substrates, inhibitors, or inducers of CYP2D6 could potentially alter the metabolism and clearance of Repinotan. It is crucial to consider the metabolic pathways of any co-administered drugs in your experimental design.

Quantitative Data Summary

Parameter	Value	Species/Model	Source
Neuroprotective Dose Range (in vivo)	0.3 - 100 µg/kg (IV)	Rat (stroke/TBI models)	[3]
Neuroprotective Concentration (in vitro)	50 pM - 1 µM	Primary rat hippocampal and cortical neurons	[1][2]
Clinical Dose Range (Human)	0.5 - 2.5 mg/day (continuous IV infusion)	Human (traumatic brain injury and stroke trials)	[6][8]

Experimental Protocols

In Vitro Neuroprotection Assay Against Staurosporine-Induced Apoptosis

This protocol is based on the methodology described in studies investigating the neuroprotective effects of **Repinotan hydrochloride** in cultured neurons[1].

- Cell Culture:
 - Culture primary hippocampal or cortical neurons from embryonic rats in a suitable neurobasal medium supplemented with B27 and L-glutamine.
 - Plate the neurons on poly-L-lysine coated plates and allow them to mature for at least 7 days in vitro.
- Experimental Procedure:
 - Pre-treat the neuronal cultures with varying concentrations of **Repinotan hydrochloride** (e.g., 50 pM to 1 µM) for a specified period (e.g., 30 minutes).
 - Induce apoptosis by adding a known concentration of staurosporine (e.g., 25 nM) to the culture medium.

- Include a vehicle control group (treated with the same solvent used to dissolve **Repinotan hydrochloride**) and a positive control group (treated with staurosporine alone).
- To confirm the 5-HT_{1A} receptor-mediated effect, include a group pre-treated with a selective 5-HT_{1A} receptor antagonist (e.g., WAY-100635) before adding **Repinotan hydrochloride**.
- Assessment of Cell Death (24 hours post-staurosporine treatment):
 - Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell lysis.
 - Morphological Analysis: Visualize the cells using microscopy to assess for apoptotic bodies and other morphological changes indicative of cell death.
 - DNA Fragmentation Assay: Quantify DNA fragmentation using methods such as TUNEL staining or a commercially available ELISA kit.

In Vivo Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

This protocol is a generalized representation based on animal model studies cited for **Repinotan hydrochloride**'s efficacy[2][3].

- Animal Preparation:
 - Anesthetize adult male rats (e.g., Wistar or Sprague-Dawley) with a suitable anesthetic (e.g., isoflurane).
 - Monitor and maintain body temperature at 37°C.
- Surgical Procedure (pMCAO):
 - Perform a craniotomy to expose the middle cerebral artery (MCA).
 - Permanently occlude the MCA using electrocoagulation.
- Drug Administration:

- Administer **Repinotan hydrochloride** via intravenous infusion or bolus injection at the desired doses (e.g., 0.3 - 100 µg/kg).
- Administration can be initiated immediately after occlusion or at delayed time points to assess the therapeutic window.
- Include a vehicle-treated control group.
- Assessment of Infarct Volume (e.g., 24 or 48 hours post-occlusion):
 - Euthanize the animals and perfuse the brains.
 - Section the brains and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
 - Quantify the infarct volume using image analysis software.

Visualizations



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Caption: Mechanism of action of **Repinotan hydrochloride**.

Caption: In vitro neuroprotection experimental workflow.

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